2-Ethylbutanal

Catalog No.
S793389
CAS No.
97-96-1
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylbutanal

CAS Number

97-96-1

Product Name

2-Ethylbutanal

IUPAC Name

2-ethylbutanal

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-3-6(4-2)5-7/h5-6H,3-4H2,1-2H3

InChI Key

UNNGUFMVYQJGTD-UHFFFAOYSA-N

SMILES

CCC(CC)C=O

Solubility

miscible with alcohol, ether; soluble in water 1 ml in 50 ml

Canonical SMILES

CCC(CC)C=O

2-Ethylbutanal, also known as 2-ethylbutyraldehyde, is an organic compound belonging to the class of aldehydes. Its molecular formula is C6H12OC_6H_{12}O, and it has a molecular weight of approximately 100.16 g/mol. The compound has a sweet, cocoa-like odor and is characterized by its low solubility in water (0.5% at 20°C) and a boiling point of 117°C. It exists as a colorless liquid with a flash point of 17.3°C, indicating its flammability .

2-Ethylbutanal is primarily used in the synthesis of various organic compounds and as a flavoring agent in food products. Its structure features a straight-chain carbon skeleton with an aldehyde functional group located at the terminal position .

2-Ethylbutanal is considered a flammable liquid with a moderate vapor pressure []. It can be irritating to the eyes, skin, and respiratory system upon contact or inhalation []. Here are some safety points to consider:

  • Flammability: 2-Ethylbutanal has a flash point (the lowest temperature at which vapors ignite) below 38 °C, making it flammable [].
  • Toxicity: Data on the specific toxicity of 2-Ethylbutanal is limited. However, due to its aldehyde functionality, it is advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].

Antimicrobial Properties

Studies have shown that 2-ethylbutanal exhibits antimicrobial activity against certain bacteria and fungi. Research published in "Letters in Applied Microbiology" demonstrated its effectiveness against various foodborne pathogens, including Escherichia coli, Salmonella Typhimurium, and Staphylococcus aureus []. Additionally, a study in "Mycologia" reported its antifungal activity against several fungal strains, including Aspergillus niger and Penicillium expansum []. These findings suggest that 2-ethylbutanal could potentially be explored as a natural food preservative or disinfectant.

Anti-Cancer Potential

Preliminary research suggests that 2-ethylbutanal might possess anti-cancer properties. A study published in "Anticancer Research" investigated its effect on human colon cancer cells and observed that it induced apoptosis, or programmed cell death, in these cells []. However, further research is necessary to understand the mechanisms underlying this effect and to assess its potential therapeutic viability.

, including:

  • Self-condensation: Aldehydes can undergo self-condensation reactions, leading to the formation of larger molecules. This process is typically catalyzed by acids and is exothermic in nature .
  • Oxidation: 2-Ethylbutanal can be oxidized to form carboxylic acids, specifically 2-ethylbutanoic acid, through the action of oxidizing agents.
  • Reduction: The compound can also be reduced to form alcohols, such as 2-ethylbutanol, using reducing agents like lithium aluminum hydride .

The synthesis of 2-ethylbutanal can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction of acetaldehyde with butanal under basic conditions to yield 2-ethylbutanal.
  • Hydroformylation: The hydroformylation of propylene can produce 2-ethylbutanal when reacted with carbon monoxide and hydrogen in the presence of a catalyst.
  • Oxidation of Alcohols: The oxidation of 2-ethylbutanol can also yield 2-ethylbutanal using oxidizing agents such as potassium dichromate or chromium trioxide .

2-Ethylbutanal finds applications in various industries:

  • Flavoring Agent: It is used in the food industry for its sweet flavor profile.
  • Fragrance Industry: Due to its pleasant aroma, it is utilized in perfumes and scented products.
  • Chemical Synthesis: It serves as an intermediate in the production of other chemicals and pharmaceuticals .

While specific interaction studies on 2-ethylbutanal are sparse, its behavior as an aldehyde suggests potential interactions with various biological molecules. Aldehydes generally react with amines to form imines and can interact with alcohols to produce hemiacetals or acetals under suitable conditions . Further research may elucidate specific interactions relevant to its biological activity.

Several compounds share structural similarities with 2-ethylbutanal. Here’s a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
ButanalC4H8OC_4H_8OA four-carbon straight-chain aldehyde; simpler structure than 2-ethylbutanal.
3-MethylbutanalC5H10OC_5H_{10}OContains a methyl group at the third carbon; contributes different sensory properties.
2-Ethyl-1-butanolC6H14OC_6H_{14}OAn alcohol form; differs by having a hydroxyl group instead of an aldehyde functional group.
HexanalC6H12OC_6H_{12}OA six-carbon straight-chain aldehyde; has different odor characteristics compared to 2-ethylbutanal.

Physical Description

2-ethylbutyraldehyde appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
colourless, mobile liquid with a pungent odou

XLogP3

1.5

Flash Point

70 °F (NFPA, 2010)

Density

d20 0.81
0.808-0.814

Melting Point

Mp -89 °
-89°C

UNII

676JY5569P

GHS Hazard Statements

Aggregated GHS information provided by 1455 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (11.55%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.53%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

97-96-1

Wikipedia

2-ethylbutyraldehyde

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Butanal, 2-ethyl-: ACTIVE

Dates

Modify: 2023-08-15

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